MIRA-1 vs. PRIMA-1: Higher Potency in Mutant p53-Dependent Apoptosis
In comparative studies evaluating mutant p53-targeting compounds, MIRA-1 demonstrates higher potency than PRIMA-1 in inducing apoptosis in cells harboring mutant p53. A review of p53-targeting small molecules explicitly notes that MIRA-1 'induces apoptosis in cells containing mutant p53 with even higher potency than PRIMA-1' [1]. Both compounds were examined side-by-side in several assays by the same research group before publication in separate papers [2].
| Evidence Dimension | Relative apoptotic potency in mutant p53-harboring cells |
|---|---|
| Target Compound Data | Higher potency than PRIMA-1 |
| Comparator Or Baseline | PRIMA-1 (baseline reference compound) |
| Quantified Difference | Qualitatively higher potency; fold-difference not numerically specified |
| Conditions | Human tumor cell lines carrying mutant p53 |
Why This Matters
For studies targeting mutant p53-driven cancers, MIRA-1 may achieve biological effects at lower concentrations than PRIMA-1, potentially reducing off-target effects and improving assay signal-to-noise ratio.
- [1] Saha MN, Qiu L, Chang H. Targeting p53 by small molecules in hematological malignancies. J Hematol Oncol. 2013;6:23. View Source
- [2] Bykov VJ, Issaeva N, Zache N, et al. Reactivation of mutant p53 and induction of apoptosis in human tumor cells by maleimide analogs. J Biol Chem. 2005;280(34):30384-30391. View Source
